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Executive Summary
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of

adenosine triphosphate (ATP) that has become an invaluable tool in the field of enzymology. Its

utility stems from a significant increase in fluorescence quantum yield and a blue shift in its

emission spectrum upon binding to the ATP-binding sites of proteins. This property allows for

the sensitive and continuous monitoring of protein-nucleotide interactions. This guide provides

a comprehensive overview of the core principles of TNP-ATP, its practical applications, detailed

experimental protocols, and quantitative data to facilitate its effective use in research and drug

discovery.

Introduction to TNP-ATP
TNP-ATP is a derivative of ATP where the 2,4,6-trinitrophenyl (TNP) group is attached to the

ribose moiety.[1] This modification renders the molecule fluorescent, with excitation maxima at

approximately 408 nm and 470 nm, and an emission maximum around 561 nm in aqueous

solutions.[1][2] The fluorescence of TNP-ATP in an aqueous environment is relatively weak.

However, upon binding to the hydrophobic environment of an ATP-binding pocket within a

protein, its fluorescence intensity increases dramatically, often by a factor of 3 to 5, and the

emission peak shifts to a shorter wavelength (blue shift).[2][3] This environmentally sensitive

fluorescence is the cornerstone of its application in enzymology.
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First introduced in 1973 by Hiratsuka and Uchida, TNP-ATP was initially synthesized to

investigate the ATP binding site of myosin ATPase.[1] Since then, its use has expanded to a

wide range of ATP- and nucleotide-binding proteins, including protein kinases, ATPases, and

other nucleotide-binding proteins.[1][2] It serves as a powerful probe to determine binding

affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins.[3][4]

Core Principles and Chemical Properties
The TNP moiety is the fluorescent reporter group in TNP-ATP. In an aqueous solution, the

fluorescence of the TNP group is quenched by the polar environment. When TNP-ATP binds to

the typically more hydrophobic ATP-binding site of an enzyme, it is shielded from the solvent,

leading to a significant enhancement of its fluorescence.[2]

Synthesis
The synthesis of TNP-ATP is a relatively straightforward one-step process involving the

trinitrophenylation of the ribose moiety of ATP using 2,4,6-trinitrobenzene-1-sulfonate (TNBS).

[1]

Spectral Properties
The spectral properties of TNP-ATP are highly sensitive to its local environment, such as

solvent polarity and pH.[2][5] This sensitivity is crucial for its use as a probe for nucleotide

binding.

Quantitative Data
The following tables summarize the key quantitative data for TNP-ATP, providing a ready

reference for experimental design.
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Property Value Reference(s)

Molecular Formula C₁₆H₁₇N₈O₁₉P₃ [6]

Molecular Weight 718.27 g/mol [6]

Excitation Maxima (λex) 408 nm, 470 nm [1][2]

Emission Maximum (λem)
~561 nm (in water), blue-

shifted upon binding
[2][7]

Molar Extinction Coefficient (ε)
26,400 M⁻¹cm⁻¹ at 408 nm (pH

7.5)
[8]

18,500 M⁻¹cm⁻¹ at 470 nm (pH

7.5)
[8]

Table 1: Physicochemical and Spectral Properties of TNP-ATP. This table provides a summary

of the fundamental physical and spectroscopic characteristics of TNP-ATP.

Enzyme/Protein
Dissociation
Constant (Kd)

Conditions Reference(s)

CheA (Histidine

Kinase)
~1.9 µM [4]

EnvZ (Histidine

Kinase)
~0.5 µM [4]

PhoQcat (Histidine

Kinase)
~294 µM [4]

Ca²⁺-ATPase 0.1 - 0.2 µM
In the absence of

Ca²⁺
[9]

CASK (CaMK) ~1 µM
In the presence of

EDTA
[10]

Myosin Micromolar range [1]
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Table 2: Reported Dissociation Constants (Kd) of TNP-ATP for Various Enzymes. This table

presents a selection of experimentally determined dissociation constants, highlighting the

range of binding affinities observed for TNP-ATP with different protein targets. It is important to

note that the binding affinity of TNP-ATP can be significantly higher than that of ATP for some

proteins.[4][9]

Experimental Protocols
The following are detailed methodologies for key experiments utilizing TNP-ATP.

Determination of Binding Affinity by Fluorescence
Titration
This protocol describes how to measure the dissociation constant (Kd) of TNP-ATP for a target

protein.

Materials:

TNP-ATP stock solution (e.g., 1 mM in a suitable buffer like Tris-HCl).

Purified protein of interest at a known concentration.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).

Spectrofluorometer.

Procedure:

1. Set the spectrofluorometer to the excitation wavelength of 410 nm and the emission

wavelength of 540 nm (or scan the emission from 500 to 600 nm to determine the peak

wavelength of the protein-bound form).[3]

2. To a cuvette, add the assay buffer and a fixed concentration of the protein of interest

(typically in the low micromolar range).

3. Make a baseline measurement of the protein's intrinsic fluorescence.
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4. Add small aliquots of the TNP-ATP stock solution to the cuvette, mixing thoroughly after

each addition.

5. Record the fluorescence intensity after each addition until the fluorescence signal

saturates, indicating that all protein binding sites are occupied.

6. Correct the fluorescence readings for dilution and any inner filter effects if necessary.

7. Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

8. Fit the resulting saturation binding curve to a suitable binding isotherm (e.g., a one-site

binding model) to determine the Kd.

Competitive Binding Assay for Inhibitor Screening
This protocol outlines a method to determine the inhibitory constant (Ki) of a compound that

competes with TNP-ATP for binding to the enzyme.

Materials:

Same as in 4.1.

A stock solution of the inhibitor at a known concentration.

Procedure:

1. In a cuvette, create a complex of the protein and TNP-ATP at concentrations that give a

significant fluorescence signal (e.g., protein concentration close to the Kd and TNP-ATP
concentration also around the Kd).

2. Record the initial fluorescence of the protein-TNP-ATP complex.

3. Add increasing concentrations of the inhibitor to the cuvette.

4. Record the decrease in fluorescence intensity as the inhibitor displaces TNP-ATP from the

binding site.

5. Plot the fluorescence intensity as a function of the inhibitor concentration.
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6. The data can be analyzed using the Cheng-Prusoff equation to determine the Ki of the

inhibitor.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TNP-ATP in

enzymology.

Investigation of Kinase Signaling Pathway using TNP-ATP
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Caption: Kinase signaling pathway investigation using TNP-ATP.
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Workflow for TNP-ATP Based Enzyme Inhibition Assay
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Caption: Workflow for a TNP-ATP-based enzyme inhibition assay.
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Applications in Drug Discovery
TNP-ATP has proven to be a valuable tool in the drug discovery process, particularly for the

identification and characterization of inhibitors of ATP-binding enzymes like kinases. The ease

and high-throughput nature of fluorescence-based assays make TNP-ATP suitable for

screening large compound libraries.[4] The ability to perform competition assays allows for the

determination of the binding affinity of non-fluorescent inhibitors.

Limitations and Considerations
While TNP-ATP is a powerful tool, it is essential to be aware of its limitations:

Altered Binding Affinity: The TNP moiety can sometimes interact with the protein, leading to a

significantly higher binding affinity for TNP-ATP compared to ATP.[4][9] This can complicate

the direct interpretation of kinetic parameters.

Not a Substrate for All Enzymes: While TNP-ATP can bind to the active site, it is not always

a substrate for the enzyme's catalytic activity.[11]

Environmental Sensitivity: The fluorescence of TNP-ATP is sensitive to pH and ionic

strength, which must be carefully controlled in experiments.[5]

Conclusion
TNP-ATP is a versatile and sensitive fluorescent probe that has significantly advanced our

ability to study the interactions between proteins and ATP. Its utility in determining binding

affinities, characterizing enzyme kinetics, and screening for inhibitors makes it an indispensable

tool in modern enzymology and drug discovery. By understanding its principles, adhering to

rigorous experimental protocols, and being mindful of its limitations, researchers can effectively

leverage TNP-ATP to gain critical insights into the function of ATP-binding proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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